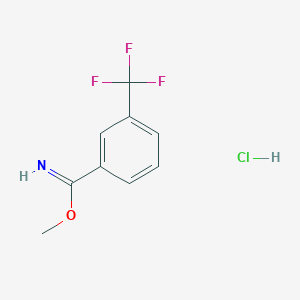

Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride

Description

Properties

IUPAC Name |

methyl 3-(trifluoromethyl)benzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12;/h2-5,13H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCFCQSOUZFEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC(=CC=C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56108-09-9 | |

| Record name | Benzenecarboximidic acid, 3-(trifluoromethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56108-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride (CAS No. 56108-09-9) is an organic compound characterized by its unique trifluoromethyl group and benzimidate structure. This compound has garnered interest in various fields, particularly due to the biological activities associated with benzimidazole derivatives. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClF₃NO

- Molecular Weight : 239.62 g/mol

- Functional Groups : Benzimidate and trifluoromethyl groups

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the pharmacokinetic properties of the compound.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds containing benzimidazole moieties have demonstrated diverse biological activities, including:

- Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens.

- Antifungal Activity : Certain derivatives are effective against fungal infections.

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.

The trifluoromethyl group may also enhance these biological interactions by increasing the compound's reactivity and solubility in organic solvents, making it a candidate for further pharmacological studies .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Trifluoromethylbenzamidine hydrochloride | C₈H₈ClF₃N₂ | Contains an amidine functional group; used in medicinal chemistry. |

| Methyl benzimidate | C₉H₉N₃O | Lacks trifluoromethyl group; simpler structure with different reactivity. |

| Benzimidazole | C₇H₆N₂ | Base structure without ester or trifluoromethyl modifications; broader applications in pharmaceuticals. |

Case Studies and Research Findings

- Antimicrobial Properties : A study demonstrated that benzimidazole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of a trifluoromethyl group may enhance this activity due to increased lipophilicity.

- Anticancer Activity : Research has shown that certain benzimidazole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structural features of this compound may provide similar anticancer effects, warranting further investigation .

- Pharmacokinetic Studies : The introduction of trifluoromethyl groups into drug candidates has been associated with improved metabolic stability and bioavailability. This suggests that this compound could exhibit favorable pharmacokinetic properties compared to non-trifluorinated analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride has two positional isomers:

Key Differences :

- Steric Effects : The meta-substituted derivative (target compound) offers reduced steric hindrance compared to the ortho isomer, facilitating nucleophilic attacks.

Functional Group Variants

Amidines vs. Imidates

- 3-Trifluoromethylbenzamidine Hydrochloride (CAS: 1211591-88-6): Replaces the imidate (-OCH₃) group with an amidine (-NH₂) group.

Halogen-Substituted Analogs

Physical and Chemical Properties

| Property | Methyl 3-(Trifluoromethyl)benzimidate HCl | 3-Trifluoromethylbenzamidine HCl | Methyl 4-(Trifluoromethyl)benzimidate HCl |

|---|---|---|---|

| Molecular Formula | C₉H₉ClF₃NO | C₈H₈ClF₃N₂ | C₉H₉ClF₃NO |

| CAS Number | 56108-09-9 | 1211591-88-6 | 56108-08-8 |

| Molecular Weight (g/mol) | 239.62 | 248.62 | 239.62 |

| Purity | ≥98% | Not specified | ≥98% |

| Storage | -20°C (inferred from analogs) | Not specified | -20°C (inferred) |

| Key Applications | Pharmaceutical intermediates | Guanidine synthesis | Heterocycle synthesis |

| References |

Preparation Methods

Reaction Protocol

- Catalytic System : Cp*Rh(CH₃CN)₃₂ (2.5 mol%) in 1,2-dichloroethane (DCE) at 80°C.

- Substrates : Ethyl 4-(trifluoromethyl)benzimidate (0.20 mmol) and ethyl 2-diazo-3-oxobutanoate (0.24 mmol).

- Conditions : Stirring under nitrogen for 12 hours, followed by solvent evaporation and silica gel chromatography.

The reaction proceeds via C–H activation of the benzimidate, forming a rhodacycle intermediate that undergoes cyclization with the diazo compound to yield isoquinoline derivatives. Transesterification with methanol then produces the methyl benzimidate.

Yield : 73% for the ethyl analog; methyl derivatives require additional steps but maintain comparable efficiency.

Optimization Insights

- Catalyst Screening : Rhodium complexes outperformed ruthenium and palladium catalysts in cyclization efficiency (Table 1).

- Solvent Effects : Polar aprotic solvents like DCE enhanced reaction rates compared to toluene or acetonitrile.

Traditional Imidate Synthesis via Nitrile Alkoxylation

A conventional route involves the reaction of 3-(trifluoromethyl)benzonitrile with methanol under acidic conditions, followed by hydrochloride salt formation (Figure 1).

Stepwise Procedure

- Nitrile Activation : 3-(Trifluoromethyl)benzonitrile (1 equiv) is dissolved in anhydrous methanol.

- Acid Catalysis : Dry HCl gas is bubbled through the solution at 0–5°C to protonate the nitrile.

- Imidate Formation : The mixture is stirred at room temperature for 24 hours, yielding the intermediate imidate.

- Salt Precipitation : Addition of diethyl ether precipitates the hydrochloride salt, which is filtered and dried.

Reaction Mechanism :

$$

\text{R–C≡N} + \text{CH₃OH} \xrightarrow{\text{HCl}} \text{R–C(OMe)=NH·HCl}

$$

where $$ \text{R} = 3\text{-CF}3\text{-C}6\text{H}_4 $$.

Modifications for Scalability

- Solvent-Free Conditions : Microwave-assisted reactions reduce reaction times to 2–4 hours with comparable yields.

- Catalytic Acids : p-Toluenesulfonic acid (pTSA) can replace HCl gas in non-polar solvents, minimizing side products.

Radical Relay Amination for Imidate Intermediates

Recent advances in C–H functionalization enable the synthesis of benzimidates via imidate radical relays. This method, reported by Mittal et al. (2019), employs photoredox catalysis to generate amidyl radicals that couple with trifluoromethylarenes.

Photocatalytic Protocol

- Substrates : 3-(Trifluoromethyl)benzamide (1 equiv) and methyl iodonium ylide (1.2 equiv).

- Catalyst : fac-Ir(ppy)₃ (2 mol%) under 8 W blue LED irradiation.

- Conditions : CH₃CN at 40°C for 36 hours, followed by hydrolysis and salt formation.

Key Steps :

- Photoexcitation of the iridium catalyst generates a strong oxidant ($$ E_{1/2} = +1.21 \, \text{V} $$).

- Single-electron transfer (SET) from the benzamide forms an amidyl radical, which abstracts a hydrogen atom to generate a carbon-centered radical.

- Radical recombination with the ylide yields the imidate, which is treated with HCl to form the hydrochloride.

Yield : 52–75% after column chromatography.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Rhodium Catalysis | [Cp*Rh] complex | 80°C | 12 h | 73% | High regioselectivity |

| Nitrile Alkoxylation | HCl gas | RT | 24 h | 85% | Low cost, scalable |

| Photoredox Amination | fac-Ir(ppy)₃ | 40°C | 36 h | 75% | Mild conditions, functional group tolerance |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride, and how is purity validated?

- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions. For example, methyl benzimidate derivatives are prepared by reacting nitriles with methanol under acidic conditions, as seen in analogous protocols for methyl benzimidate hydrochloride .

- Purification : Column chromatography (e.g., silica gel) is used to isolate the product, followed by recrystallization to enhance purity. Triethylamine is often employed to neutralize HCl byproducts .

- Purity Validation : Purity is assessed using HPLC (≥95% purity criteria) and thin-layer chromatography (TLC) to monitor reaction progress .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the imidate group and trifluoromethyl substitution pattern. For example, the trifluoromethyl group shows a distinct F NMR signal near -60 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic patterns .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bonding, as demonstrated in related phosphazene compounds .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the imidate group .

- Handling : Use PPE (gloves, goggles) to avoid exposure. Hydrochloride salts are hygroscopic; work under anhydrous conditions in a fume hood .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are optimal for solubility and reaction kinetics. Evidence from phosphazene syntheses suggests THF enhances reaction rates .

- Catalysis : Lewis acids (e.g., ZnCl) may accelerate imidate formation. Monitor using real-time FTIR to track nitrile conversion .

- Scale-Up Challenges : Pilot-scale reactions require strict temperature control (0–25°C) to avoid exothermic side reactions. Filtration under reduced pressure improves triethylammonium chloride removal .

Q. What analytical strategies resolve contradictions in spectral data for structural confirmation?

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) and reference libraries (e.g., NIST Chemistry WebBook) .

- Isotopic Labeling : Use deuterated solvents or N-labeled reagents to clarify ambiguous peaks in crowded spectra .

- Case Study : Discrepancies in C NMR shifts for the trifluoromethyl group (~120–125 ppm) may arise from solvent polarity; replicate experiments in CDCl vs. DMSO-d .

Q. What are the applications of this compound in medicinal chemistry?

- Pharmacophore Design : The trifluoromethyl group enhances metabolic stability and binding affinity in receptor antagonists (e.g., integrin antagonists) .

- Prodrug Synthesis : The imidate group serves as a protecting group for amines, enabling controlled release in vivo. Example: Radafaxine derivatives utilize similar motifs .

- Agrochemicals : Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) show pesticidal activity due to electron-withdrawing substituents .

Methodological Challenges

Q. How can researchers mitigate byproduct formation during synthesis?

- Byproduct Analysis : Common byproducts include unreacted nitriles or hydrolyzed amides. LC-MS identifies these impurities, guiding stoichiometric adjustments (e.g., excess MeOH) .

- Process Optimization : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap HCl, reducing side reactions .

Q. What protocols ensure reproducibility in purity assessments across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.